molecular formula C19H24N4O2 B15116177 3-{[(6-phenylpyridazin-3-yl)oxy]methyl}-N-(propan-2-yl)pyrrolidine-1-carboxamide

3-{[(6-phenylpyridazin-3-yl)oxy]methyl}-N-(propan-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B15116177
M. Wt: 340.4 g/mol
InChI Key: PKFIMGDRNCWIKR-UHFFFAOYSA-N
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Description

3-{[(6-phenylpyridazin-3-yl)oxy]methyl}-N-(propan-2-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a phenyl group

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

3-[(6-phenylpyridazin-3-yl)oxymethyl]-N-propan-2-ylpyrrolidine-1-carboxamide

InChI

InChI=1S/C19H24N4O2/c1-14(2)20-19(24)23-11-10-15(12-23)13-25-18-9-8-17(21-22-18)16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3,(H,20,24)

InChI Key

PKFIMGDRNCWIKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N1CCC(C1)COC2=NN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(6-phenylpyridazin-3-yl)oxy]methyl}-N-(propan-2-yl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine and pyrrolidine intermediates. The pyridazine ring can be synthesized through the cyclization of hydrazine derivatives with diketones or other suitable precursors . The pyrrolidine ring is often constructed via cyclization reactions involving amines and aldehydes or ketones .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-{[(6-phenylpyridazin-3-yl)oxy]methyl}-N-(propan-2-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-{[(6-phenylpyridazin-3-yl)oxy]methyl}-N-(propan-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(6-phenylpyridazin-3-yl)oxy]methyl}-N-(propan-2-yl)pyrrolidine-1-carboxamide is unique due to its combination of the pyridazine and pyrrolidine rings, along with the phenyl group. This unique structure provides a distinct set of chemical and biological properties that can be leveraged for various applications in research and industry.

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